molecular formula C10H10F3NO2 B12118699 2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid

2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid

Katalognummer: B12118699
Molekulargewicht: 233.19 g/mol
InChI-Schlüssel: WUNPURZYXCZCPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of a methylamino group and a trifluoromethyl-substituted phenyl ring attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Carboxylation: The final step involves the carboxylation of the amine using a carboxylating agent like carbon dioxide under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methylamino)-2-phenylacetic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    2-(Amino)-2-(4-(trifluoromethyl)phenyl)acetic acid: Similar structure but without the methyl group on the amino nitrogen.

    2-(Methylamino)-2-(4-chlorophenyl)acetic acid: Substitutes the trifluoromethyl group with a chlorine atom, altering its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, distinguishing it from other similar compounds. These characteristics can make it more effective in certain applications, particularly in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C10H10F3NO2

Molekulargewicht

233.19 g/mol

IUPAC-Name

2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C10H10F3NO2/c1-14-8(9(15)16)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3,(H,15,16)

InChI-Schlüssel

WUNPURZYXCZCPK-UHFFFAOYSA-N

Kanonische SMILES

CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.